7-(Trifluoromethyl)benzofuran
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Overview
Description
7-(Trifluoromethyl)benzofuran is a heterocyclic organic compound that features a benzofuran ring substituted with a trifluoromethyl group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)benzofuran can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the use of copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide solvent . Additionally, direct trifluoromethylation of benzofuran derivatives using electrophilic trifluoromethylating reagents like Togni’s reagent has been reported .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include quinones, dihydrobenzofurans, and various substituted benzofuran derivatives .
Scientific Research Applications
7-(Trifluoromethyl)benzofuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)benzofuran involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Trifluoromethylfuran: Known for its oxytocin antagonist activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2-Trifluoromethylbenzofuran: Exhibits similar pharmacological properties but differs in substitution pattern.
Uniqueness: 7-(Trifluoromethyl)benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H5F3O |
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Molecular Weight |
186.13 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C9H5F3O/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7/h1-5H |
InChI Key |
YADUKUMTQCUNCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)OC=C2 |
Origin of Product |
United States |
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